CID 13241292
Description
CID 13241292, referenced in Figure 1 of , is a chemical compound analyzed using gas chromatography-mass spectrometry (GC-MS) and vacuum distillation techniques. The compound is fractionated via vacuum distillation, with varying concentrations across fractions, as shown in Figure 1C . Notably, the term "CID" in other contexts (e.g., collision-induced dissociation in ) refers to analytical techniques rather than the compound itself.
Properties
CAS No. |
85345-62-6 |
|---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate |
InChI |
InChI=1S/C22H28O7/c1-12-14-4-5-15-21(11-29-19(27)22(15,8-14)18(12)26)7-6-17(25)20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15+,16-,17+,20+,21-,22+/m1/s1 |
InChI Key |
YEWUHIZLARNQKT-RGIWDCGLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H](CC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)O)C |
Canonical SMILES |
CC(=O)OCC1(C(CCC2(C1C=O)COC(=O)C34C2CCC(C3)C(=C)C4=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally or functionally related compounds, primarily oscillatoxin derivatives and analogs from and synthetic analogs from .

Structural and Functional Comparison
Oscillatoxin Derivatives (): Oscillatoxin D (CID: 101283546): A marine toxin with a macrocyclic structure. 30-Methyl-oscillatoxin D (CID: 185389): Methylated derivative at position 30, enhancing hydrophobicity. Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092): Structural variants with modified side chains or functional groups. CID Molecular Formula Molecular Weight Key Structural Feature Biological Role 101283546 Not provided Not provided Macrocyclic lactone Marine toxin, ion channel inhibition 185389 Not provided Not provided Methylation at C30 Enhanced membrane permeability 156582093 Not provided Not provided Epoxide or hydroxyl group modification Varied bioactivity These compounds are produced by marine cyanobacteria and share a core macrocyclic structure, with modifications influencing solubility and biological targets .
Similar Compounds:
- 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (Similarity score: 1.00): Higher halogen content increases electronegativity.
- 3'-(Trifluoromethyl)acetophenone (Similarity score: 0.95): Simplified structure with reduced steric hindrance. Compound CAS Molecular Formula Molecular Weight Key Feature Physicochemical Property 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl group LogP: 2.1, High lipophilicity 382-29-8 C₉H₅F₆O 246.13 Bis(trifluoromethyl) groups LogP: 3.5, Low water solubility These analogs demonstrate how halogenation impacts logP values and bioavailability .
Table 1: Key Comparative Metrics
| Parameter | CID 13241292 | Oscillatoxin D (CID 101283546) | CAS 1533-03-5 |
|---|---|---|---|
| Molecular Weight | Not available | Not available | 202.17 |
| Key Functional Group | Undefined | Macrocyclic lactone | Trifluoromethyl |
| Bioactivity | Research compound | Marine toxin | Synthetic intermediate |
| Analytical Method | GC-MS, Vacuum distillation | NMR, MS | HPLC, Column chromatography |
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for studying CID 13241292?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Target biological system or chemical environment.
- Intervention: Experimental manipulation (e.g., dose, synthesis method).
- Outcome: Measurable properties (e.g., stability, reactivity).
Avoid overly broad questions; refine specificity using iterative peer feedback .
Q. What are the foundational steps for designing experiments involving this compound?
- Methodological Answer :
- Define variables (independent, dependent, control).
- Select appropriate in vitro/in vivo models based on prior literature.
- Use pilot studies to optimize protocols (e.g., solubility testing, reaction conditions).
- Reference experimental design tables (e.g., sample size, replicates) from systematic reviews .
Q. How can researchers conduct a rigorous literature review for this compound?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND synthesis AND toxicity").
- Prioritize primary sources (peer-reviewed journals) over secondary summaries.
- Critically evaluate conflicting data (e.g., discrepancies in reported melting points) using criteria from .
Advanced Research Questions
Q. How should researchers resolve contradictions in existing data on this compound’s bioactivity?
- Methodological Answer :
- Apply principal contradiction analysis: Identify the dominant factor influencing results (e.g., assay type, solvent purity) .
- Use meta-analysis to compare datasets, weighting studies by sample size and methodology rigor.
- Design follow-up experiments to isolate variables (e.g., HPLC validation of compound purity) .
Q. What advanced techniques are recommended for characterizing this compound’s structural properties?
- Methodological Answer :
- Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve stereochemistry.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration.
- Chromatography : High-resolution mass spectrometry (HRMS) coupled with LC-MS for impurity profiling.
- Ensure reproducibility by documenting instrument calibration and reference standards .
Q. How can researchers design interdisciplinary studies involving this compound (e.g., computational + experimental)?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to predict reactivity, validated by experimental kinetic studies.
- Data Integration : Map computational results (e.g., binding affinity) to experimental assays (e.g., enzyme inhibition).
- Address interdisciplinary challenges by aligning terminology (e.g., defining "bioavailability" consistently across fields) .
Methodological Guidance Tables
Avoided Pitfalls
- Commercial Focus : Excluded questions on industrial synthesis or pricing.
- Consumer-Level Queries : Omitted non-academic concerns (e.g., safety data sheets for non-researchers).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
